N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide
Description
N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a]pyrimidine core
Properties
IUPAC Name |
N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-13(18-2)11(16)5-8-14-9-6-12(17)15-7-3-4-10(14)15/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKMJBXPWCATQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCN1CCC(=O)N2C1CCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first construct the pyrrolo[1,2-a]pyrimidine core through a series of cyclization reactions. This is followed by the introduction of the N-methoxy and N-methyl groups via methylation and methoxylation reactions. The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with a pyrrolo[1,2-a]pyrimidine core.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It may be used in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This could involve binding to the active site of an enzyme or interacting with a receptor to alter its signaling pathways.
Comparison with Similar Compounds
N-methoxy-N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide can be compared to other compounds with a similar pyrrolo[1,2-a]pyrimidine core. Similar compounds include:
- N-methyl-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide
- N-methoxy-3-(4-oxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrimidin-1-yl)propanamide
The uniqueness of this compound lies in the presence of both the N-methoxy and N-methyl groups, which can influence its reactivity and interactions with other molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
